molecular formula C11H14ClNO B1486435 3-(Chloromethyl)-N-isopropylbenzamide CAS No. 1152622-73-5

3-(Chloromethyl)-N-isopropylbenzamide

Cat. No. B1486435
M. Wt: 211.69 g/mol
InChI Key: NFFFGDIGNJYQMG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-isopropylbenzamide, also known as CMIPB, is an organic chemical compound belonging to the class of amides. It is a colorless solid with a molecular weight of 229.6 g/mol and a melting point of 83-85°C. CMIPB is an important intermediate in the synthesis of various organic molecules and has been used in various synthetic applications. CMIPB has also been studied for its potential application in scientific research due to its unique properties.

Scientific Research Applications

Radical Arylchloromethylation

A study describes a radical chloromethylation/arylation process of N-allylbenzamide using CH2Cl2, facilitating the synthesis of dichloromethylated dihydroisoquinolinones. This method involves direct functionalization of sp3 and sp2 C-H bonds in CH2Cl2 and phenyl, respectively, showcasing a unique approach to chloromethyl substitution in complex molecular scaffolding (Pan et al., 2020).

Intramolecular Cyclization

Another research highlights a copper(II) chloride-mediated regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides. This method leads to the exclusive formation of 3-(chloromethylene)isobenzofuran-1-ones via 5-exo-dig cyclization, demonstrating a potential pathway for the synthesis of biaryl compounds through subsequent Suzuki-Miyaura reactions (Jithunsa et al., 2011).

X-ray Crystal Structure Analysis

An X-ray crystal structure analysis of a lithiated N-isopropylbenzamide complex revealed a unique solvent-free octameric aggregate of E aza enolate units. This study provides insights into the structural aspects of lithiated benzamide derivatives, which could be relevant for understanding the reactivity and applications of similar chloromethylated compounds (Maetzke & Seebach, 1990).

Luminescent Agents for Imaging

Research on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its application as a thiol-reactive luminescent agent for fluorescence microscopy. This compound, due to its long luminescence lifetime and large Stokes shift, specifically accumulates in mitochondria, marking the first use of a 3MLCT luminescent agent for biological entity targeting in imaging applications (Amoroso et al., 2008).

Transition Metal-Free Oxidative Coupling

A synthetic method for producing isoindolinones from 2-alkylbenzamides through transition metal-free intramolecular oxidative coupling of C(sp3)-H and N-H bonds was developed. This method, utilizing iodine, potassium carbonate, and di-tert-butyl peroxide, offers a new pathway for synthesizing biologically significant molecules, including potential applications for compounds like 3-(chloromethyl)-N-isopropylbenzamide (Verma et al., 2015).

properties

IUPAC Name

3-(chloromethyl)-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFFGDIGNJYQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-N-isopropylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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